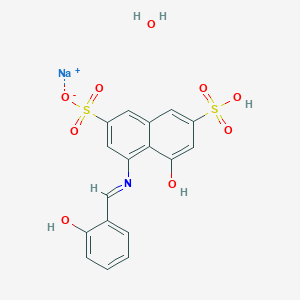
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Vue d'ensemble
Description
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt is a chemical compound with the CAS Number 5941-07-1 . It has a molecular weight of 445.41 . The IUPAC name for this compound is sodium 4-hydroxy-5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-7-sulfo-2-naphthalenesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13NO8S2.Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b18-9+; . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Metal Complex Stability Studies
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt has been investigated for its ability to form stable metal complexes. Research by Tunçel and Sarı (2007) explored the stability constants of metal complexes with related Schiff bases in aqueous media. They found that these complexes have high stability, particularly towards Cu(II) and Ni(II) ions, which may be of technological interest (Tunçel & Sarı, 2007).
Interactions with Biomolecules
The compound's interactions with biomolecules have also been a subject of study. Ojala et al. (1994) investigated the formation of salts between disulfonated azo dyes and biomolecules like adenine and cytosine. This research enhances our understanding of the interactions between such compounds and nucleotide bases (Ojala et al., 1994).
Textile Industry Application
In the textile industry, derivatives of this compound have been utilized for dyeing purposes. Yıldız and Boztepe (2002) synthesized acidic mono azo dyes from similar compounds and investigated their propertieslike dyeing and wash fastness, demonstrating the practical applications of these dyes in the textile sector (Yıldız & Boztepe, 2002).
Environmental and Analytical Chemistry
The compound's derivatives have been studied in environmental science and analytical chemistry. For instance, the autoxidation reactions of disulfonated naphthalene derivatives, which are products of azo dye reduction, were investigated by Kudlich et al. (1999). This research is crucial for understanding the environmental impact of azo dye reduction products (Kudlich et al., 1999). Additionally, Feng et al. (1994) developed a fluorescence quenching method for determining trace amounts of vanadium using a related reagent, demonstrating its utility in trace metal analysis (Feng et al., 1994).
Safety and Hazards
Mécanisme D'action
Target of Action:
Azomethine-H primarily targets boron ions . Its role is to form a complex with boron ions, which allows for their quantification and detection. Specifically, it acts as a color development agent in the determination of boron concentration, particularly in soil samples .
Mode of Action:
The interaction between Azomethine-H and boron ions occurs through the formation of a colored complex . When Azomethine-H binds to boron ions, it results in a visible color change. This colorimetric method enables the precise measurement of boron levels in aqueous solutions .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of interfering substances, can influence the accuracy and stability of the colorimetric assay using Azomethine-H. Proper calibration and control measures are essential to ensure reliable results.
Analyse Biochimique
Biochemical Properties
Azomethine-H (monosodium) plays a crucial role in biochemical reactions, particularly in the colorimetric determination of boron. It interacts with boron to form a colored complex, which can be measured spectrophotometrically. This interaction is essential for accurately quantifying boron levels in environmental and biological samples . The compound’s ability to form stable complexes with boron makes it a valuable tool in analytical chemistry.
Cellular Effects
Azomethine-H (monosodium) has been shown to affect various cellular processes. It can influence cell function by interacting with cellular components involved in signaling pathways, gene expression, and metabolism. For instance, its interaction with boron can impact cellular metabolism by altering the availability of boron, which is a micronutrient essential for cell growth and development . Additionally, the compound’s ability to form complexes with other biomolecules may affect cellular signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of Azomethine-H (monosodium) involves its ability to form complexes with boron and other biomolecules. This interaction is facilitated by the compound’s chemical structure, which allows it to bind to boron ions and form stable complexes. These complexes can then participate in various biochemical reactions, influencing enzyme activity, gene expression, and cellular metabolism . The compound’s ability to form complexes with boron is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azomethine-H (monosodium) can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Studies have shown that Azomethine-H (monosodium) is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Azomethine-H (monosodium) can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels . Additionally, high doses of Azomethine-H (monosodium) can have toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Azomethine-H (monosodium) is involved in metabolic pathways related to boron metabolism. The compound interacts with enzymes and cofactors involved in boron transport and utilization, affecting metabolic flux and metabolite levels . Its ability to form complexes with boron ions plays a crucial role in these metabolic pathways, influencing the availability and distribution of boron within cells and tissues.
Transport and Distribution
The transport and distribution of Azomethine-H (monosodium) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on cellular processes . Its ability to form complexes with boron and other biomolecules also affects its localization and accumulation within cells.
Subcellular Localization
Azomethine-H (monosodium) exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific compartments or organelles within cells, where it can interact with enzymes and other biomolecules involved in cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations, affecting its overall function and activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt involves the condensation of salicylaldehyde with 8-amino-1-naphthalenesulfonic acid, followed by oxidation and sulfonation reactions.", "Starting Materials": [ "Salicylaldehyde", "8-amino-1-naphthalenesulfonic acid", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 8-amino-1-naphthalenesulfonic acid in sodium hydroxide solution.", "Step 2: Add salicylaldehyde to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with sulfuric acid to obtain a precipitate.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Oxidize the precipitate with hydrogen peroxide to form the desired product.", "Step 6: Sulfonate the product with sulfuric acid to obtain the monosodium salt form of the compound.", "Step 7: Filter and wash the product with water to obtain the final product." ] } | |
Numéro CAS |
5941-07-1 |
Formule moléculaire |
C17H13NNa2O8S2 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
disodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);; |
Clé InChI |
DPUDMEQWDTZEDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.[Na].[Na] |
| 5941-07-1 | |
Description physique |
Powder; [Alfa Aesar MSDS] |
Pictogrammes |
Irritant |
Numéros CAS associés |
32266-60-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


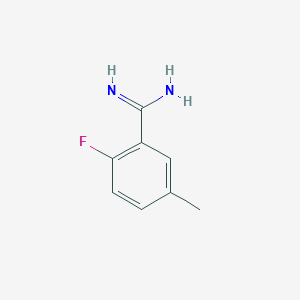
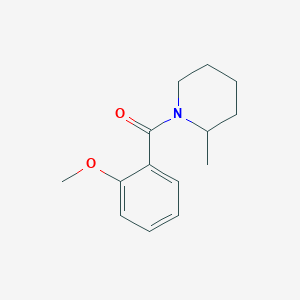
![1,3-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]propane](/img/structure/B1638397.png)
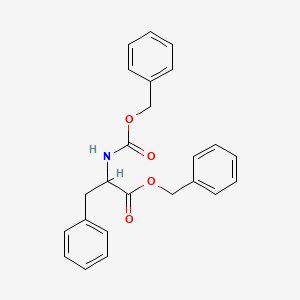
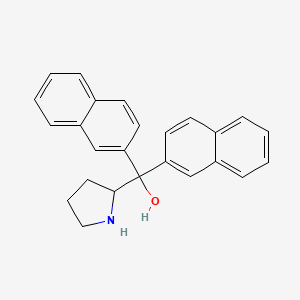
![2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1638409.png)
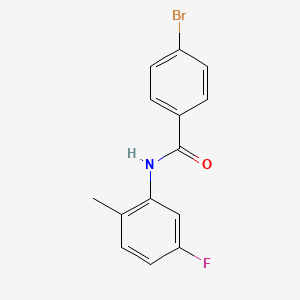

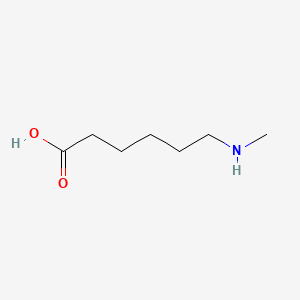
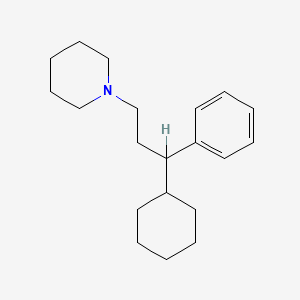
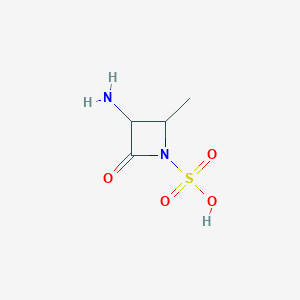
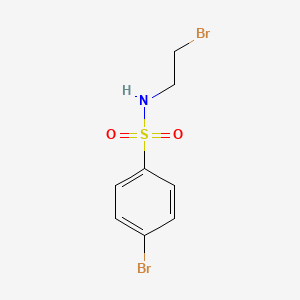
![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)
![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
